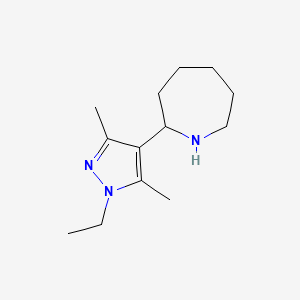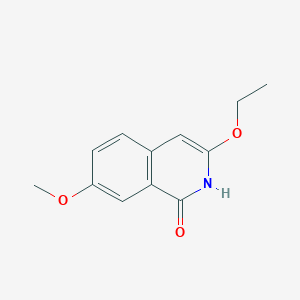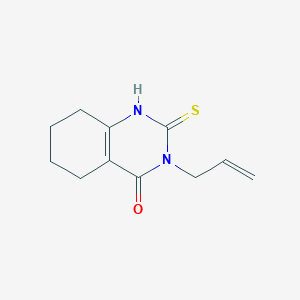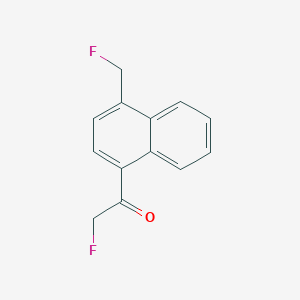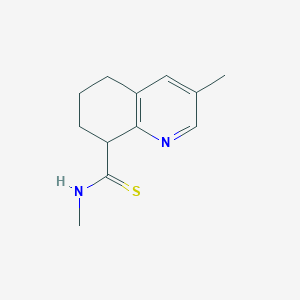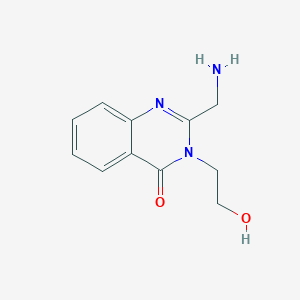
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxyethyl group attached to a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with appropriate aminomethyl and hydroxyethyl precursors. One common method involves the use of Rh(III)-catalyzed coupling reactions, which provide a pathway to prepare diverse quinazoline derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)quinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Hydroxyethyl)quinazolin-4(3H)-one: Lacks the aminomethyl group, which may influence its binding properties and mechanism of action.
Uniqueness
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to the presence of both aminomethyl and hydroxyethyl groups, which can enhance its versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c12-7-10-13-9-4-2-1-3-8(9)11(16)14(10)5-6-15/h1-4,15H,5-7,12H2 |
InChI Key |
FDHXJOIFDWBXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



